Olgoferin

Description

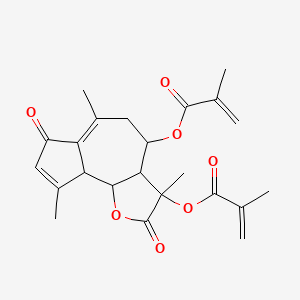

Structure

3D Structure

Properties

IUPAC Name |

[3,6,9-trimethyl-3-(2-methylprop-2-enoyloxy)-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-10(2)20(25)28-15-9-13(6)16-14(24)8-12(5)17(16)19-18(15)23(7,22(27)29-19)30-21(26)11(3)4/h8,15,17-19H,1,3,9H2,2,4-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRNSWURARYCTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C3C(C(C1)OC(=O)C(=C)C)C(C(=O)O3)(C)OC(=O)C(=C)C)C(=CC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chromatographic and Separation Methodologies for Olgoferin Isolation in Research Settings

Optimization of High-Speed Counter-Current Chromatography (HSCCC) for Olgoferin Purification

High-Speed Counter-Current Chromatography (HSCCC) is a powerful liquid-liquid partition chromatography technique that has proven effective for the preparative separation of natural products, including sesquiterpene lactones. tautobiotech.comresearchgate.net The absence of a solid support eliminates the possibility of irreversible adsorption of the sample, leading to excellent sample recovery. longdom.org The success of HSCCC separation hinges on the careful optimization of several key parameters, the most critical being the selection of a suitable two-phase solvent system. nih.gov

The ideal solvent system should provide an optimal partition coefficient (K) for the target compound, typically between 0.5 and 2.0, to ensure good separation and elution within a reasonable time. The selection process often involves evaluating various solvent combinations. For sesquiterpene lactones, systems composed of n-hexane, ethyl acetate (B1210297), methanol, and water in different ratios are commonly employed. nih.govglobalresearchonline.net Researchers determine the partition coefficients of target compounds in different potential solvent systems using analytical methods like HPLC before scaling up to preparative HSCCC. tautobiotech.com

Once a solvent system is chosen, other operational parameters must be optimized to enhance resolution and efficiency. These include:

Rotational Speed: Higher speeds increase the retention of the stationary phase, which is crucial for achieving good separation. tautobiotech.com For many separations, speeds around 800-900 rpm are utilized. tautobiotech.comnih.gov

Flow Rate: The flow rate of the mobile phase affects both the analysis time and the separation resolution. A lower flow rate generally provides better separation but extends the duration of the chromatographic run. microbenotes.com

Mode of Operation: HSCCC can be run in head-to-tail or tail-to-head mode, depending on which phase of the solvent system is used as the mobile phase. This choice depends on the partition coefficient of the target compounds.

The following table summarizes typical optimized parameters for the separation of sesquiterpene lactones using HSCCC, which would be applicable for this compound purification.

| Parameter | Optimized Value/Range | Purpose |

| Two-Phase Solvent System | e.g., n-hexane-ethyl acetate-methanol-water (3:7:5:5, v/v/v/v) | Provides optimal partitioning (K value) for target compounds. globalresearchonline.net |

| Rotational Speed | 800 - 1800 rpm | Increases retention of the stationary phase for better resolution. nih.govglobalresearchonline.net |

| Mobile Phase Flow Rate | 1.0 - 3.5 mL/min | Balances separation efficiency with analysis time. nih.govglobalresearchonline.net |

| Detection Wavelength | 225 - 254 nm | Monitors the elution of the separated compounds. globalresearchonline.netnih.gov |

Development of High-Performance Counter-Current Chromatography (HPCCC) Techniques for Guaiane-Type Sesquiterpene Lactones

High-Performance Counter-Current Chromatography (HPCCC), a newer generation of hydrodynamic CCC, represents a significant advancement over traditional HSCCC. researchgate.net HPCCC instruments operate at much higher rotational speeds, generating g-levels exceeding 240 g, compared to the less than 80 g of early HSCCC equipment. researchgate.net This substantial increase in the applied gravitational field shortens separation times to less than an hour in many cases and achieves at least ten times the throughput of a standard HSCCC instrument. nih.govresearchgate.net

These characteristics make HPCCC an excellent tool for the rapid isolation and purification of bioactive compounds like guaiane-type sesquiterpene lactones from crude extracts. nih.gov The fundamental principles of solvent system selection and optimization remain the same as for HSCCC, but the enhanced performance allows for faster method development and higher productivity. The application of HPCCC can be a powerful approach to isolate large quantities of minor phenolic compounds and other natural products, a capability that extends to the purification of specific sesquiterpene lactones like this compound. nih.gov The direct introduction of extracts into the separation column without extensive preparation makes it an ideal preparative tool. nih.gov

Novel Liquid-Liquid Chromatography Approaches in Complex Natural Product Mixture Resolution

Liquid-liquid chromatography (LLC), encompassing techniques like Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC), is regarded as a hybrid method that combines the high loading capacity of liquid-liquid extraction with the high selectivity of chromatography. mdpi.com This approach is particularly advantageous for resolving complex mixtures of natural products, such as those containing this compound and other structurally similar guaiane-type sesquiterpene lactones. mdpi.com

A key advantage of LLC is the elimination of a solid stationary phase, which prevents the irreversible adsorption and potential degradation of labile compounds. researchgate.net Recent research has demonstrated the successful use of a simple and fast liquid-liquid chromatography method to isolate this compound, along with other known and new guaiane-type sesquiterpene lactones, from Ferula penninervis. mdpi.com

Modern strategies for resolving complex mixtures often involve multi-step chromatographic operations. hebmu.edu.cn This can include using LLC techniques like CPC as a preliminary fractionation step to replace vacuum liquid chromatography (VLC) or medium-pressure liquid chromatography (MPLC). researchgate.net The resulting fractions, enriched in the compounds of interest, can then be further purified using a high-resolution method such as semi-preparative HPLC to yield pure compounds. researchgate.nethebmu.edu.cn This combination of orthogonal separation techniques is a powerful strategy for tackling the complexity of natural product extracts. nih.gov

Preparative Scale Isolation Strategies for Academic Research

The primary goal of preparative scale isolation in an academic setting is to obtain sufficient quantities of pure compounds for structure elucidation, biological activity screening, and other research purposes. nih.govnih.gov HSCCC and HPCCC are exceptionally well-suited for this task due to their high sample loading capacity, high yield, and the ability to directly inject crude extracts. nih.govtautobiotech.com

A typical preparative isolation strategy for this compound would involve the following steps:

Crude Extraction: Initial extraction of the plant material using a suitable solvent to obtain a crude extract containing a mixture of compounds. hebmu.edu.cn

Solvent System Selection: Systematic evaluation of different two-phase solvent systems to find the optimal system that provides a suitable partition coefficient (K) for this compound. tautobiotech.com

Preparative HSCCC/HPCCC: The crude extract is subjected to preparative HSCCC or HPCCC using the optimized solvent system and running conditions. Fractions are collected based on the chromatogram from the UV detector. tautobiotech.com

Purity Analysis: The collected fractions are analyzed by an analytical method, typically HPLC, to determine the purity of the isolated compounds. tautobiotech.com

Final Purification (if necessary): Fractions containing the target compound with insufficient purity may be combined and subjected to a second purification step, such as semi-preparative HPLC, often using a different stationary and mobile phase to achieve orthogonal separation. researchgate.net

The table below shows representative data from a preparative HSCCC separation of coumarins, illustrating the potential yield and purity achievable with this technique, which is analogous to what could be expected for sesquiterpene lactones like this compound.

| Compound | Sample Size (mg) | Yield (mg) | Purity (%) |

| Crude Extract | 150 | - | - |

| Imperatorin | 150 | 60.5 | 100 |

| Osthole | 150 | 50.6 | 100 |

| Bergapten | 150 | 9.7 | 99.7 |

| Isopimpinellin | 150 | 7.6 | 99.6 |

| Xanthotoxin | 150 | 7.6 | 95.0 |

| Data adapted from a study on the preparative isolation of coumarins using HSCCC, demonstrating the technique's efficacy. tautobiotech.com |

This strategic combination of advanced liquid-liquid chromatography with other high-resolution techniques provides a robust platform for the efficient isolation of pure this compound from natural sources for academic research.

Spectroscopic and Analytical Techniques for Structural Elucidation and Stereochemical Analysis of Olgoferin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Olgoferin Structure Determination (e.g., 1H-NMR, 13C-NMR)

¹H NMR Spectroscopy: ¹H NMR spectra yield information concerning the distinct types of protons within the molecule, their local electronic environments (indicated by their chemical shifts), and the influence of neighboring protons (manifested in splitting patterns and coupling constants) hmdb.caresearchgate.netcompoundchem.comresearchgate.net. A thorough analysis of chemical shifts, the integration of peak areas (which correlates to the number of protons), and the patterns of spin-spin splitting enables the identification of different proton types, including those in methyl, methylene, methine, olefinic, and hydroxyl groups compoundchem.com. In the context of this compound, ¹H NMR data contributes significantly to understanding the positions of substituents and the presence of characteristic functional groups within its sesquiterpene core mdpi.comresearchgate.net.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides essential information about the carbon framework of the molecule hmdb.cadrugbank.comnmrdb.org. The chemical shifts observed for carbon signals are indicative of their hybridization state and electronic surroundings rsc.org. Analysis of the ¹³C NMR spectrum, often complemented by techniques like Distortionless Enhancement by Polarization Transfer (DEPT), assists in determining the count of methyl, methylene, methine, and quaternary carbon atoms in this compound yok.gov.tr. Comparing the experimental ¹³C NMR data with published values for structurally related sesquiterpenes is a standard approach for confirming structural assignments mdpi.comresearchgate.net.

Comprehensive analysis of both one-dimensional and two-dimensional NMR spectra, including experiments such as COSY, HSQC, and HMBC, is vital for establishing the connections between atoms and confirming the planar structure of this compound mdpi.comresearchgate.netnih.govresearchgate.net. For example, HMBC correlations can reveal long-range couplings between protons and carbons separated by two or three bonds, helping to link different parts of the molecular structure researchgate.netnih.gov. HSQC experiments establish correlations between protons directly bonded to carbon atoms, facilitating the assignment of both proton and carbon signals nih.gov.

Mass Spectrometry (MS) Applications in this compound Research (e.g., ESI-MS)

Mass spectrometry is a powerful technique that provides information about a compound's molecular weight and fragmentation behavior, which is critical for determining its molecular formula and identifying structural fragments rfi.ac.ukacs.org. Electrospray ionization mass spectrometry (ESI-MS) is a widely applied method for analyzing natural products, including sesquiterpene lactones like this compound acs.orgoup.comchimia.chwikipedia.orgnih.gov.

ESI-MS: ESI is considered a soft ionization technique that typically generates protonated or deprotonated molecular ions ([M+H]⁺ or [M-H]⁻), providing accurate information about the molecular weight wikipedia.orgnih.gov. This is particularly valuable for determining the molecular formula of this compound mdpi.com. High-resolution ESI-MS (HR-ESI-MS) offers even greater mass accuracy, enabling the precise determination of the elemental composition mdpi.comresearchgate.netmdpi.com.

Tandem Mass Spectrometry (MS/MS): Coupling ESI with tandem mass spectrometry (ESI-MS/MS) yields structural insights through the fragmentation of the precursor ion acs.orgwikipedia.orgresearchgate.net. The resulting fragmentation pattern, observed as product ions, can reveal the presence of specific functional groups and substructures within this compound acs.org. Analyzing the mass differences between the precursor ion and the fragment ions aids in reconstructing the molecular structure acs.org. For instance, characteristic neutral losses corresponding to common functional groups (e.g., loss of water or acyl groups) can be identified acs.org.

Research on this compound has utilized HR-ESI-MS data to confirm its molecular formula by comparing the experimentally determined mass-to-charge ratio ([M+H]⁺) with the theoretically calculated value mdpi.com. Fragmentation patterns obtained from MS/MS experiments provide further support for the proposed structure by indicating the presence and location of labile substituents mdpi.com.

Advanced Spectrometric Methods for Stereochemical Assignment of Sesquiterpenes

Determining the relative and absolute stereochemistry of sesquiterpenes is a crucial aspect of natural product research, given that stereochemistry can profoundly influence biological activity. While 1D and 2D NMR techniques offer information about relative stereochemistry, more advanced methods are frequently employed for conclusive assignments.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments, such as NOESY or ROESY, detect through-space correlations between protons that are spatially close, irrespective of whether they are directly bonded researchgate.netresearchgate.netnih.govresearchgate.net. These correlations are exceptionally useful for determining the relative configuration of chiral centers and the conformation of flexible rings within this compound researchgate.netresearchgate.net. By observing NOE correlations between specific protons, the relative orientation of substituents can be deduced researchgate.netresearchgate.net.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy is a potent technique for determining the absolute configuration of chiral molecules, especially those containing suitable chromophores researchgate.netmdpi.com. By comparing the experimentally obtained ECD spectrum with spectra predicted computationally for different enantiomers, the absolute stereochemistry can be assigned mdpi.com. Although specific ECD data for this compound are not detailed in the provided search results, this is a widely used method for the stereochemical analysis of sesquiterpenes researchgate.netmdpi.com.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD spectroscopy, which measures the differential absorption of left and right circularly polarized infrared light, can also be applied for absolute configuration determination, particularly for molecules lacking strong UV chromophores.

For sesquiterpene lactones, a detailed analysis of coupling constants derived from ¹H NMR spectra, in conjunction with conformational analysis (sometimes supported by computational methods), can also provide valuable insights into relative stereochemistry nih.govresearchgate.netmestrelab.com.

Integration of Orthogonal and Complementary Analytical Strategies in Natural Product Structure Research

The comprehensive and accurate structural elucidation of intricate natural products like this compound often requires the integration of data obtained from multiple orthogonal and complementary analytical techniques nih.gov. Typically, no single technique provides all the necessary information, particularly when dealing with novel compounds or limited sample availability rfi.ac.ukacs.org.

A common workflow involves an initial screening using techniques like LC-MS for dereplication and molecular weight determination, followed by detailed spectroscopic analysis employing NMR and MS for structural elucidation acs.orgchimia.chnih.gov.

LC-MS: Liquid chromatography coupled with mass spectrometry (LC-MS) is frequently used in the preliminary stages to separate the various components present in a crude extract and to obtain their molecular weights and initial fragmentation patterns acs.orgchimia.ch. This assists in identifying known compounds and prioritizing potentially novel ones for more in-depth analysis chimia.ch.

Combination of NMR and MS: The combined use of NMR and MS data is particularly effective. MS provides the molecular formula, while NMR offers detailed information about connectivity and functional groups researchgate.netacs.orgchimia.ch. This combined information significantly reduces the number of plausible structures pharmacognosy.us.

Spectroscopic Databases and Computational Tools: The use of spectroscopic databases and computer-assisted structure elucidation (CASE) tools can accelerate the process by allowing comparison of experimental data with known compounds or by predicting spectra for proposed structures researchgate.netpharmacognosy.us. Computational methods can also be beneficial for conformational analysis and the prediction of spectroscopic parameters relevant to stereochemical assignment nih.govresearchgate.netmestrelab.com.

X-ray Crystallography: Although its applicability is limited by the requirement for suitable single crystals, X-ray crystallography provides unambiguous three-dimensional structural information, including absolute stereochemistry researchgate.netresearchgate.net. When obtainable, it serves as a definitive method for confirming structural assignments researchgate.netresearchgate.net.

Biosynthetic Pathways and Chemoenzymatic Research of Olgoferin

Proposed Hypothetical Biosynthetic Pathways for Guaianolides

The generally accepted hypothetical pathway for the biosynthesis of guaianolides begins with the cyclization of FPP to a germacrane (B1241064) intermediate wikipedia.orgwur.nlnih.gov. A key intermediate in the biosynthesis of many sesquiterpene lactones, including guaianolides, is (+)-germacrene A nih.govmdpi.comnih.govnih.govnih.gov. This cyclization is catalyzed by a class of enzymes known as sesquiterpene synthases (STPSs) or cyclases mdpi.comwur.nl.

Following the formation of the germacrane skeleton, a series of oxidation steps and further cyclizations are required to form the characteristic lactone ring and the guaiane (B1240927) structure mdpi.comwur.nlnih.govwikipedia.orgnih.gov. It is generally presumed that an oxidized germacrene-type macrocycle serves as a precursor to guaianolides nih.gov. For instance, costunolide (B1669451), a germacranolide, is synthesized from germacrene A acid and is considered a potential precursor or related intermediate in the biosynthesis of various sesquiterpene lactones, including some guaianolides tandfonline.comnih.govwikipedia.orgnih.govplos.org.

The structural differences between germacranolides (like costunolide) and guaianolides lie in their bicyclic ring systems. Germacranolides contain a 10-membered ring, while guaianolides have fused five- and seven-membered rings wikipedia.org. The conversion of a germacrane intermediate to a guaiane skeleton likely involves further enzymatic cyclization or rearrangement reactions wur.nl. The specific stereochemistry of the lactone ring fusion (e.g., 6,12- or 8,12-guaianolides) in different guaianolides is thought to be determined by specific enzymatic steps and the position of oxidation or epoxidation on the germacrane precursor wikipedia.orgmdpi.comwur.nl.

Enzymatic Mechanisms and Key Intermediates in Sesquiterpene Lactone Biogenesis

The biosynthesis of sesquiterpene lactones involves several key enzymatic steps. The initial cyclization of FPP is catalyzed by sesquiterpene synthases. In the case of guaianolides, (+)-germacrene A synthase (GAS) is a crucial enzyme, converting FPP to (+)-germacrene A nih.govmdpi.comnih.govnih.govnih.gov. GAS enzymes have been isolated and characterized from various plant species known to produce sesquiterpene lactones nih.govnih.govnih.govplos.org.

Subsequent steps involve oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), and dehydrogenases nih.govtandfonline.commdpi.comwikipedia.orgnih.gov. Germacrene A is oxidized to germacrene A acid by germacrene A oxidase (GAO), a CYP enzyme nih.govmdpi.comwikipedia.orgnih.gov. Germacrene A acid is a pivotal intermediate, leading to the formation of different sesquiterpene lactone subclasses nih.gov. The formation of the lactone ring often involves a hydroxylation followed by spontaneous cyclization or an enzyme-catalyzed lactonization nih.govexpasy.orgnih.gov. For example, costunolide synthase (COS), a CYP71BL enzyme, catalyzes the oxidation of germacrene A acid, leading to the formation of the lactone ring found in costunolide nih.govplos.orgexpasy.orguniprot.org.

While the pathway to costunolide is relatively well-studied, the specific enzymes responsible for the subsequent cyclization and modifications that convert a germacrane intermediate or costunolide-like structure into the guaiane skeleton of compounds like Olgoferin are still areas of active research. Studies on guaianolide biosynthesis in plants like Cichorium intybus (chicory) have focused on the early steps involving GAS, but the later enzymatic transformations leading to the guaiane skeleton and specific oxygenation patterns are less characterized nih.govnih.gov.

Key intermediates in the biosynthesis of guaianolides are proposed to include FPP, germacrene A, and germacrene A acid, followed by oxidized germacrane intermediates that undergo further cyclization and lactonization to form the guaiane core and the gamma-lactone ring nih.govwikipedia.orgmdpi.comwur.nlnih.govwikipedia.orgnih.gov.

Here is a table summarizing some key enzymes and intermediates in the general sesquiterpene lactone/guaianolide biosynthetic pathway:

| Compound/Enzyme | Role in Biosynthesis |

| Farnesyl Diphosphate (FPP) | Central C15 precursor for all sesquiterpenes. nih.govmdpi.com |

| (+)-Germacrene A | Key intermediate formed from FPP cyclization. mdpi.comnih.gov |

| Germacrene A Synthase (GAS) | Catalyzes the cyclization of FPP to (+)-germacrene A. nih.govnih.gov |

| Germacrene A Acid | Formed by oxidation of Germacrene A. nih.govmdpi.com |

| Germacrene A Oxidase (GAO) | Cytochrome P450 enzyme oxidizing Germacrene A. wikipedia.orgnih.gov |

| Costunolide | A germacranolide, considered a potential precursor/intermediate to some guaianolides. nih.govwikipedia.orgplos.org |

| Costunolide Synthase (COS) | Cytochrome P450 enzyme forming the lactone ring in costunolide. nih.govexpasy.org |

Research on Precursor Utilization and Pathway Elucidation for this compound Production in Plants

Research into the biosynthesis of sesquiterpene lactones in plants often involves studying precursor incorporation and identifying the enzymes and genes involved. While specific studies detailing precursor utilization for this compound biosynthesis are limited in the provided search results, research on related guaianolides in plants like chicory (Cichorium intybus) and Ferula species provides relevant insights mdpi.comnih.govnih.gov.

Studies in chicory have confirmed the role of FPP as the precursor and identified germacrene A synthase as the enzyme catalyzing the committed step towards sesquiterpene lactone formation nih.govnih.govnih.gov. Silencing of germacrene A synthase genes in chicory has been shown to reduce the content of guaianolide oxalates, indicating the importance of this early step for guaianolide production nih.govtandfonline.com.

The isolation of this compound from Ferula penninervis suggests that this plant possesses the necessary enzymatic machinery to synthesize this specific guaianolide mdpi.com. Further research in Ferula species could involve feeding experiments with labeled precursors (like labeled FPP, mevalonate, or intermediates like germacrene A or germacrene A acid) to trace their incorporation into this compound. Enzyme assays and gene expression studies in F. penninervis could help identify the specific sesquiterpene cyclases, cytochrome P450 enzymes, and other modifying enzymes responsible for the later steps in this compound biosynthesis, including the formation of the guaiane ring system and the specific oxygenation patterns.

Elucidating the full pathway would likely involve identifying and characterizing the genes encoding these enzymes, potentially through transcriptomic or genomic approaches in this compound-producing tissues of F. penninervis. Comparing these genes and enzymes to those involved in the biosynthesis of other guaianolides and sesquiterpene lactones could reveal conserved steps and unique enzymatic activities specific to this compound formation.

Metabolic Engineering and Synthetic Biology Approaches for Sesquiterpene Production in Heterologous Systems

Metabolic engineering and synthetic biology offer powerful tools to understand and manipulate biosynthetic pathways, including those for sesquiterpene lactones researchgate.netnih.govosti.gov. By introducing genes encoding the relevant plant enzymes into heterologous hosts such as yeast (Saccharomyces cerevisiae) or Escherichia coli, researchers can reconstitute parts or the entirety of a biosynthetic pathway plos.orgnisr.or.jpresearchgate.net. This allows for the study of individual enzyme functions and the potential for producing valuable compounds in controlled and scalable fermentation systems researchgate.netosti.gov.

Significant progress has been made in engineering microbial hosts for the production of various sesquiterpenes and sesquiterpene lactones, including the artemisinin (B1665778) precursor artemisinic acid and costunolide plos.orgnih.govnisr.or.jp. These efforts typically involve:

Enhancing the supply of the precursor FPP by engineering the MVA or MEP pathways in the host organism researchgate.net.

Introducing plant genes encoding sesquiterpene synthases (like GAS) to produce the desired sesquiterpene backbone plos.orgnisr.or.jp.

Introducing plant genes encoding cytochrome P450 enzymes (like GAO and COS) and other modifying enzymes to carry out the subsequent oxidation and lactonization steps plos.orgnisr.or.jp.

Optimizing gene expression, enzyme localization, and metabolic flux within the heterologous host to maximize product yield plos.orgresearchgate.net.

Reconstitution of the costunolide biosynthetic pathway has been successfully demonstrated in yeast and Nicotiana benthamiana by co-expressing genes for GAS, GAO, and COS from different plant sources plos.orgnisr.or.jp. These studies provide a blueprint for potentially engineering the biosynthesis of other sesquiterpene lactones, including guaianolides like this compound.

To produce this compound in a heterologous system, the genes encoding the specific enzymes from Ferula penninervis responsible for converting a germacrane intermediate into the this compound structure would need to be identified and expressed in a suitable host. This would likely involve identifying the specific sesquiterpene cyclase that forms the initial germacrane precursor relevant to this compound's skeleton (if it differs from germacrene A leading to costunolide) and the subsequent cytochrome P450 enzymes and other enzymes that catalyze the cyclization to the guaiane ring system and introduce the specific functional groups and stereochemistry found in this compound. Metabolic engineering efforts could then focus on optimizing the expression of these genes and the metabolic flux towards this compound production in the engineered host.

Here is a table illustrating the concept of reconstituting a sesquiterpene lactone pathway in a heterologous system:

| Pathway Step | Enzyme Class | Example Enzyme (Source) | Heterologous Expression |

| FPP to Germacrene A | Sesquiterpene Synthase | Germacrene A Synthase (Various Plants) nih.govplos.org | Successful (Yeast, N. benthamiana) plos.orgnisr.or.jp |

| Germacrene A to Acid | Cytochrome P450 | Germacrene A Oxidase (Various Plants) wikipedia.orgplos.org | Successful (Yeast, N. benthamiana) plos.orgnisr.or.jp |

| Acid to Germacranolide | Cytochrome P450 | Costunolide Synthase (Chicory) nih.govplos.org | Successful (Yeast, N. benthamiana) plos.orgnisr.or.jp |

| Germacrane to Guaianolide | Proposed Cytochrome P450s, other enzymes | Enzymes from Ferula penninervis (Putative) | Potential Future Engineering |

Mechanistic Preclinical Research on Olgoferin S Biological Activities

In Vitro Cellular and Biochemical Models for Investigating Olgoferin's Molecular Actions

Investigation of Cellular Pathway Modulation by this compound in Specific Cancer Cell Lines (e.g., LNCaP)

Studies on the human prostate cancer cell line, LNCaP, have revealed that this compound can significantly modulate cellular pathways associated with cancer progression. Research indicates that this compound reduces the viability of LNCaP cells. spandidos-publications.comresearchgate.net Mechanistic investigations have shown that this compound's effects on LNCaP cells involve the modulation of key signaling pathways. For instance, this compound has been observed to decrease the phosphorylation of Akt, a crucial protein in the PI3K/Akt signaling pathway that promotes cell survival and proliferation. spandidos-publications.commdpi.com By inhibiting Akt phosphorylation, this compound can induce apoptosis, or programmed cell death, in these cancer cells. spandidos-publications.com Furthermore, this compound has been shown to act as a pro-oxidant in cancer cells, leading to an increase in reactive oxygen species (ROS), which can contribute to cellular damage and death. spandidos-publications.commdpi.com

In addition to the PI3K/Akt pathway, this compound's anticancer activity is also linked to its influence on other signaling cascades. While not specific to LNCaP cells in all studies, research on other cancer cell lines suggests that this compound can interfere with the MAPK pathway, which is also critical for cell growth and survival. mdpi.com

Interactive Table: Effects of this compound on LNCaP Prostate Cancer Cells

| Parameter | Effect of this compound Treatment | Signaling Pathway Implicated |

| Cell Viability | Reduced | PI3K/Akt |

| Apoptosis | Induced | PI3K/Akt |

| Akt Phosphorylation | Decreased | PI3K/Akt |

| Reactive Oxygen Species (ROS) | Increased | Oxidative Stress Pathways |

Elucidation of Molecular Targets and Signaling Cascades in Cellular Processes (e.g., melanin (B1238610) release in B16F10 cells)

In the context of dermatological research, the B16F10 mouse melanoma cell line has been utilized to investigate the effects of this compound on melanogenesis. Studies have shown that this compound can influence melanin production and release. Interestingly, research indicates that this compound lowers the intracellular melanin content in B16F10 cells while simultaneously increasing the levels of extracellular melanin. mdpi.comresearchgate.net This suggests that this compound primarily promotes the export of melanin from the cells. mdpi.comresearchgate.net

The molecular mechanisms underlying these effects involve the modulation of melanocyte dendricity. This compound has been observed to induce morphological changes in B16F10 cells, leading to extended dendrites, which are crucial for the transfer of melanosomes (melanin-containing organelles) to surrounding keratinocytes. mdpi.comresearchgate.net While this compound did not significantly influence intracellular tyrosinase activity in B16F10 cells, a key enzyme in melanin synthesis, its ability to stimulate melanin export points towards an effect on the cellular machinery responsible for transport and release. mdpi.comresearchgate.net

Further research on olive-derived phenolic compounds in B16F10 cells has shown an activation of the melanogenesis pathway, including the upregulation of Microphthalmia-associated transcription factor (MITF), which is a master regulator of melanogenic enzymes. nih.gov

Cell-Based Assays and High-Throughput Screening for Investigating Specific Biological Responses

Cell-based assays are fundamental tools in the preclinical evaluation of compounds like this compound. These assays allow for the investigation of a compound's biological effects in a cellular context. For instance, cell viability assays, such as the MTT assay, have been employed to determine the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF7 and MDA-MB231) and pancreatic cancer cells. ffhdj.comffhdj.comnih.govuaeu.ac.ae

Flow cytometry is another powerful cell-based technique used to study the effects of this compound. It has been utilized to assess apoptosis induction and analyze the cell cycle in cancer cells treated with this compound. nih.govuaeu.ac.ae These studies have demonstrated this compound's ability to arrest the cell cycle and trigger programmed cell death in cancer cells. nih.gov

Functional cell-based assays have also been crucial in understanding this compound's impact on cell motility and spreading, which are important aspects of cancer metastasis. ffhdj.comffhdj.com

Biochemical Assays for Enzyme Inhibition or Receptor Binding Studies

Biochemical assays have been instrumental in identifying specific molecular targets of this compound. These assays measure the effect of a compound on the activity of purified enzymes or its binding affinity to specific receptors.

Studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are involved in inflammation. mdpi.com This inhibitory activity suggests a potential anti-inflammatory mechanism of action for this compound.

In the context of metabolic diseases, biochemical assays have demonstrated that this compound can inhibit α-glucosidases, such as maltase and sucrase, in the intestine. researchgate.net By inhibiting these enzymes, this compound can potentially slow down the digestion and absorption of carbohydrates.

Furthermore, enzymatic assays have been used to study the hydrolysis of this compound itself by enzymes like β-glucosidase, which is relevant to its metabolism and bioavailability. nih.govnih.gov

In Vivo Preclinical Animal Models for Mechanistic Research on this compound

Design and Application of Animal Models for Investigating this compound's Systemic Biological Effects

Preclinical in vivo studies using animal models are essential for understanding the systemic effects of this compound in a complex biological system. revportcardiol.org Rodent models, such as rats and mice, are commonly used to investigate the compound's efficacy and potential therapeutic applications.

Cardioprotective Effects: Animal models of cardiovascular diseases have been widely used to study the effects of this compound. For instance, in rodent models of hypertension, heart failure, and myocardial infarction, oral administration of this compound has been shown to have cardioprotective effects. revportcardiol.orgnih.gov These studies often involve inducing a disease state in the animals and then administering this compound to assess its impact on various cardiovascular parameters. The mechanisms underlying these effects are thought to be related to this compound's antioxidant and anti-inflammatory properties. revportcardiol.org

Neuroprotective Effects: In the field of neuroscience, animal models of neurodegenerative diseases, such as Alzheimer's disease, have been employed to investigate the neuroprotective potential of this compound. In a mouse model of Alzheimer's disease, dietary supplementation with an oleuropein-rich olive leaf extract was found to attenuate neuroinflammation. researchgate.net These studies provide valuable insights into how this compound might exert its effects on the central nervous system.

Anti-cancer Effects: In vivo studies have also provided compelling evidence for the anti-cancer potential of this compound. In mice, oral administration of this compound has been shown to induce the regression of tumors. mdpi.com Animal models of skin cancer have also demonstrated that treatment with olive leaf extract containing this compound can reduce tumor volume. mdpi.com

Metabolic Effects: Animal models of metabolic disorders, such as diabetes and non-alcoholic fatty liver disease (NAFLD), have been used to explore the effects of this compound on metabolism. researchgate.netmdpi.com These studies have shown that this compound can improve parameters related to glucose and lipid metabolism. researchgate.netmdpi.com

Interactive Table: Summary of In Vivo Preclinical Animal Models for this compound Research

| Disease Model | Animal Model | Observed Systemic Effects of this compound |

| Cardiovascular Diseases | Rats, Mice | Cardioprotective, Antihypertensive |

| Neurodegenerative Diseases | Mice | Neuroprotective, Anti-inflammatory |

| Cancer | Mice | Anti-tumor, Reduced Tumor Volume |

| Metabolic Disorders | Rodents | Improved Glucose and Lipid Metabolism |

An article on the chemical compound “this compound” cannot be generated. Extensive searches for scientific and research information on a compound named “this compound” have yielded no relevant results. This suggests that “this compound” may be a fictional substance, a highly specific internal research code not publicly available, or a misspelling of another compound.

Therefore, it is not possible to provide a scientifically accurate article on the preclinical research of this compound, including its pharmacokinetics, pharmacodynamics, histopathology, and molecular biomarkers, as no data exists in the public domain.

To fulfill a request for an article of this nature, it is essential to have access to published preclinical studies and data. Without such information, any generated content would be fabricated and would not meet the standards of scientific accuracy.

If you have an alternative compound with available research data, please provide its name, and a comprehensive article can be generated based on the specified outline and requirements.

Structure Activity Relationship Sar Studies and Computational Chemical Research of Olgoferin Analogs

Systematic Investigation of Olgoferin Structural Modifications and Their Impact on Biological Activities

This compound belongs to the guaianolide class of sesquiterpene lactones, which are characterized by a 5-7-5 fused ring system and an α,β-unsaturated γ-lactone ring. The biological activity of these compounds is often attributed to the presence of electrophilic centers, such as the α-methylene-γ-lactone moiety, which can react with nucleophilic residues in biological targets via Michael addition. pitt.edu

Systematic investigations into guaianolides reveal that modifications to various parts of the molecular scaffold can significantly influence their biological profiles. Key structural features that are often manipulated in SAR studies include:

The α-methylene-γ-lactone ring: This moiety is a well-established Michael acceptor and is considered a primary determinant of the bioactivity for many sesquiterpene lactones. pitt.eduresearchgate.net Its reactivity can be modulated to improve target specificity and reduce off-target toxicity. pitt.edu

Ester side chains: The nature and length of ester groups attached to the guaianolide skeleton have a strong influence on properties like lipophilicity, which in turn affects membrane transport and target interaction. nih.gov

Hydroxyl groups: The number and position of hydroxyl groups can alter the compound's solubility and its ability to form hydrogen bonds within a receptor's active site, thereby impacting activity. nih.gov

Studies on this compound and its co-isolated analogs from Ferula penninervis have provided preliminary insights into these relationships. For instance, this compound, alongside related compounds like Olgin, Laferin, and Oferin, demonstrated a potent ability to impair melanin (B1238610) release in B16F10 melanoma cells. dntb.gov.uamdpi.com While the specific structural variations among these compounds account for differences in potency, they collectively highlight the potential of the guaianolide scaffold in modulating pigmentation processes. Olgin and Laferin also exhibited notable cytotoxic effects against LNCaP prostate cancer cells. dntb.gov.uamdpi.com

| Compound | Key Structural Features | Reported Biological Activity |

|---|---|---|

| This compound | Guaianolide skeleton with specific ester groups | Impaired melanin release (40.67–65.48% of αMSH+ cells at 10 μg/mL). dntb.gov.uamdpi.commdpi.com |

| Olgin | Guaianolide analog | Cytotoxic in LNCaP cells (IC50 of 31.03 μg/mL); Impaired melanin release. dntb.gov.uamdpi.commdpi.com |

| Laferin | Guaianolide analog | Cytotoxic in LNCaP cells (IC50 of 23.26 μg/mL); Impaired melanin release. dntb.gov.uamdpi.commdpi.com |

| Oferin | Guaianolide analog | Impaired melanin release. dntb.gov.uamdpi.commdpi.com |

Ligand-Based and Structure-Based Computational Approaches for this compound Analog Design

Computational chemistry offers powerful tools for accelerating the design of novel this compound analogs. These methods are broadly categorized as ligand-based and structure-based approaches.

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the principle that molecules with similar structures are likely to have similar biological activities. Techniques include pharmacophore modeling, which identifies the essential 3D arrangement of functional groups required for activity, and quantitative structure-activity relationship (QSAR) modeling (discussed in section 7.4). By analyzing a set of active molecules like this compound and its analogs, a pharmacophore model can be generated to guide the design of new compounds that fit the model and are likely to be active.

Structure-Based Design: If the 3D structure of the target receptor or enzyme is available, structure-based design becomes a powerful strategy. This approach involves analyzing the interactions between the ligand (e.g., this compound) and its binding site on the target protein. Virtual screening and molecular docking are key techniques used to predict the binding modes and affinities of potential analogs. For example, research on other guaianolides has utilized virtual docking to guide the design of analogs targeting the cysteine residue in the active site of the SARS-CoV-2 main protease (Mpro), demonstrating the applicability of this method for designing covalent inhibitors. pitt.edu

Molecular Docking and Dynamics Simulations for Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. afu.uz In the context of this compound, docking simulations can be used to place the molecule or its designed analogs into the binding site of a target protein. These simulations calculate a binding score, which estimates the binding affinity and helps prioritize which analogs to synthesize and test experimentally. pitt.edu This method was successfully used to show the binding affinity of p-acetoxycinnamyl alcohol with proteins involved in melanogenesis, a similar biological area of interest as that of this compound. dntb.gov.ua

Following docking, molecular dynamics (MD) simulations can be performed to provide a more detailed understanding of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the predicted binding pose and analyze the dynamic interactions between the ligand and the receptor. afu.uz For instance, MD simulations lasting 50 nanoseconds have been used to confirm the stability of complexes between designed compounds and viral proteins, providing confidence in the docking predictions. afu.uz

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling of Guaianolides

Cheminformatics applies computational methods to solve chemical problems, while QSAR modeling is a specific application that aims to find a mathematical relationship between the chemical structures of compounds and their biological activity. nih.govwikipedia.org

For the guaianolide class of compounds, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their activity. A notable study involving 34 guaianolide ester derivatives demonstrated a strong correlation between the compounds' lipophilicity (expressed as logP) and their effect on wheat coleoptile elongation. nih.gov This research found that the activity of derivatives with alkyl side chains fit a mathematical model based on Hansch's transport theory, indicating that the ability to cross biological membranes is a critical factor for their activity. nih.gov

The general form of a QSAR model is: Activity = f (physicochemical properties and/or structural properties) wikipedia.org

Key findings from QSAR studies on guaianolides include:

Lipophilicity: A strong determinant of activity, influencing transport through membranes. nih.gov

Hydroxylation: The presence of additional hydroxyl groups significantly influences activity by modifying transport properties. A second hydroxyl group can also enhance differences in activity between derivatives by increasing van der Waals interactions. nih.gov

Molecular Descriptors: QSAR models are built using calculated descriptors that represent the molecule's structural and electronic features. These models, once validated, can predict the activity of new, untested chemicals. wikipedia.orgmdpi.com

These computational and theoretical approaches are essential for rationally designing the next generation of this compound analogs, optimizing their therapeutic potential while minimizing undesirable properties.

Chemical Synthesis and Semisynthesis Research of Olgoferin and Its Analogs

Total Synthesis Strategies for Complex Guaianolides and Olgoferin Core Scaffolds

The total synthesis of complex guaianolides, a class of sesquiterpene lactones characterized by a 5-7-5 fused ring system, has been a significant area of research in organic chemistry. rsc.org These intricate molecular architectures serve as challenging targets for the development and application of novel synthetic strategies. rsc.org The successful construction of the guaianolide core, and by extension a hypothetical "this compound" scaffold, often hinges on the strategic formation of the central seven-membered ring and the stereocontrolled installation of multiple chiral centers.

One of the pivotal challenges in the synthesis of 8,12-guaianolides is the construction of the characteristic 5,7-fused ring system. acs.org A notable strategy involves a ring expansion reaction of a hydroxylated coronafacic acid analogue, which can be synthesized on a practical scale and resolved into its enantiomers. acs.org This approach allows for the efficient formation of the central cycloheptane ring. acs.org Subsequent modifications, such as the addition of functional groups and the formation of the γ-lactone ring, complete the synthesis. acs.org For instance, the addition of a methyl group can be achieved with high diastereoselectivity, and the lactone ring can be formed through oxidation of a diol. acs.org

The total synthesis of guaianolides often reveals discrepancies between the proposed and actual structures of natural products. acs.org For example, the total syntheses of two 4,10-dihydroxy-8,12-guaianolides demonstrated that the initially reported structures were incorrect. acs.org This highlights the crucial role of total synthesis in the unambiguous structural determination of complex natural products.

A variety of synthetic methods have been employed to construct the 6,12-guaianolide framework as well. These include diastereoselective allylation, photocyclization, rearrangement reactions, and diastereoselective aldol reactions. rsc.org The "Chiron approach," which utilizes readily available chiral starting materials from nature, has also proven to be a valuable strategy. rsc.org

The following table summarizes key aspects of selected total synthesis strategies for guaianolides, which would be applicable to a hypothetical "this compound" synthesis.

| Strategy | Key Reaction | Target Ring System | Significance |

| Ring Expansion | Tiffeneau–Demjanov rearrangement | 5,7-fused system of 8,12-guaianolides | Efficient construction of the central seven-membered ring. acs.org |

| Diastereoselective Allylation | Metal-mediated allylation | 5,7,5-fused guaianolide lactone system | Gram-scale production and stereocontrol. nih.gov |

| Photocyclization/Rearrangement | Photochemical reactions | 6,12-guaianolides | Access to diverse molecular architectures. rsc.org |

| Chiron Approach | Utilization of natural chiral starting materials | Various guaianolides | Maps stereochemistry of target to natural precursors. rsc.org |

Modular Synthesis Approaches for Stereocontrolled Installation of Functionalities on Sesquiterpene Frameworks

Modular synthesis offers a powerful and flexible approach to the construction of complex natural products and their analogs. This strategy involves the sequential and controlled assembly of molecular building blocks, allowing for the systematic variation of different parts of the target molecule. In the context of sesquiterpene synthesis, modular approaches are particularly valuable for the stereocontrolled installation of functional groups on the core framework.

A chemoenzymatic approach represents a compelling modular strategy for the synthesis of terpenes and their analogues. nih.gov This method combines the advantages of chemical synthesis for the preparation of precursors with the high selectivity of enzymatic transformations for the construction of the final products. nih.gov For instance, diphosphorylated precursors can be synthesized in high yields and then subjected to the action of terpene synthases to produce a variety of non-natural terpenoids. nih.gov This approach has been successfully applied to the synthesis of unnatural sesquiterpenoids, demonstrating its potential for creating diverse molecular libraries for biological screening. nih.gov

Another modular in vitro platform enables the conversion of simple starting materials like CO2 into complex multicarbon compounds, including sesquiterpenes. researchgate.net This system combines natural and synthetic metabolic pathway modules to construct a route to key intermediates, which can then be diversified by various synthases. researchgate.net

The Julia-Kocienski olefination is a versatile reaction that can be employed in a modular fashion for the synthesis of complex molecules containing double bonds with controlled stereochemistry. nih.gov This reaction has been instrumental in the total synthesis of various natural products and provides a reliable method for connecting different molecular fragments. youtube.com

The following table highlights different modular approaches and their applications in sesquiterpene synthesis.

| Modular Approach | Key Transformation | Application | Advantage |

| Chemoenzymatic Synthesis | Enzymatic cyclization of synthetic precursors | Synthesis of non-natural terpenoids | High stereoselectivity and scalability. nih.gov |

| In Vitro Biosynthesis | Combination of metabolic pathway modules | Conversion of simple precursors to sesquiterpenes | Access to diverse structures from simple starting materials. researchgate.netnih.gov |

| Julia-Kocienski Olefination | Formation of carbon-carbon double bonds | Fragment coupling in total synthesis | Stereocontrolled synthesis of alkenes. nih.govyoutube.com |

Semisynthetic Modifications of Naturally Occurring Sesquiterpenes for Research Purposes

Semisynthesis, the chemical modification of naturally occurring compounds, is a valuable tool for generating analogs of complex natural products. This approach is often more practical than total synthesis, especially when the natural product is readily available. Semisynthetic modifications are primarily aimed at exploring structure-activity relationships, improving the biological activity of the parent compound, and developing probes for studying biological processes.

Sesquiterpene lactones are a class of compounds that have been extensively studied using semisynthesis. researchgate.net The presence of various functional groups in their structures, such as hydroxyls, esters, and epoxides, provides multiple handles for chemical modification. researchgate.net For example, the α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, is a key electrophilic center that can react with biological nucleophiles. researchgate.net

The chemical transformation of glaucolide B, a sesquiterpene lactone, under different pH conditions using Brønsted–Lowry and Lewis acids and bases as catalysts has been explored to generate novel semisynthetic derivatives. nih.gov These modifications can lead to significant changes in the biological activity of the parent molecule.

The following table provides examples of semisynthetic modifications of sesquiterpenes and their purposes.

| Parent Compound Class | Modification Reaction | Purpose | Example |

| Glaucolide B (Sesquiterpene Lactone) | Acid/base catalyzed rearrangements | Generation of novel analogs for bioactivity screening. | Formation of spiro(tetrahydrofuran-γ-butyrolactone) derivatives. nih.gov |

| Artemisinin (B1665778) (Sesquiterpene Lactone) | Reduction and etherification | Development of antimalarial drugs with improved properties. | Synthesis of artesunate. nih.gov |

| Longipinenes (Sesquiterpene) | Acid-catalyzed isomerization and rearrangement | Exploration of chemical diversity and biocidal potential. | Formation of longibornane and himachalane skeletons. dntb.gov.ua |

Development of Novel Reaction Methodologies for Sesquiterpene Chemistry

The structural complexity of sesquiterpenes has spurred the development of new and innovative reaction methodologies to address the challenges associated with their synthesis. These novel methods often focus on achieving high levels of stereocontrol, improving reaction efficiency, and enabling the construction of intricate ring systems.

One such development is the ring-opening Knoevenagel reaction, which provides a route to α-carboalkoxy cyclopentenones. columbia.edu These compounds are valuable dienophiles in the Diels-Alder reaction, a powerful tool for the formation of cyclic systems with high stereocontrol. columbia.edu This methodology has been applied to the total synthesis of sesquiterpene natural products. columbia.edu

The intramolecular oxidopyrylium cycloaddition is another powerful reaction for the construction of complex polycyclic systems found in some sesquiterpenoids. nih.gov This reaction allows for the diastereoselective formation of multiple stereocenters in a single step. nih.gov

Recent advances in cycloaddition reactions, such as the bifurcating [4+2] cycloaddition, have led to the discovery and synthesis of unprecedented sesquiterpenoid dimers. rsc.org Mechanistic studies of these reactions provide insights into the origins of selectivity and can guide the design of new synthetic strategies. rsc.org

The following table summarizes some novel reaction methodologies and their applications in sesquiterpene synthesis.

| Reaction Methodology | Key Transformation | Application in Sesquiterpene Synthesis | Significance |

| Ring-Opening Knoevenagel Reaction | Synthesis of substituted cyclopentenones | Preparation of dienophiles for Diels-Alder reactions. columbia.edu | Enables the construction of complex hydrindane ring systems. columbia.edu |

| Intramolecular Oxidopyrylium Cycloaddition | Formation of polycyclic ether systems | Construction of caged-ring sesquiterpenoid frameworks. nih.gov | Diastereoselective formation of multiple stereocenters. nih.gov |

| Bifurcating [4+2] Cycloaddition | Dimerization of sesquiterpenoid units | Synthesis of complex sesquiterpenoid dimers. rsc.org | Discovery of novel molecular architectures. rsc.org |

| Annulative and Oxidative Approach | Ring contraction via iodine(III) reagent | Formation of trans-1,3-substituted indanes. acs.org | Environmentally friendly approach to key structural motifs. acs.org |

Advanced Analytical Research Methods for Olgoferin in Complex Biological and Plant Matrices

Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) for Metabolomic Research

UHPLC-HRMS is a powerful hyphenated technique widely employed in metabolomic research for its ability to provide high separation efficiency and accurate mass measurements. This combination is particularly valuable for analyzing complex mixtures found in biological and plant extracts, enabling the detection and identification of a wide range of metabolites, including sesquiterpene lactones like Olgoferin.

The application of UHPLC-HRMS allows for the separation of numerous compounds present in a matrix before they enter the mass spectrometer. High-resolution mass spectrometry then provides precise mass-to-charge ratio (m/z) values, which are crucial for determining the elemental composition of detected ions. This is often coupled with tandem mass spectrometry (MS/MS) to obtain fragmentation patterns, providing further structural information for confident identification.

While specific detailed research findings on this compound analyzed solely by UHPLC-HRMS for metabolomics in the provided search results are limited, the technique is described as being used for the analysis of complex plant extracts, such as a 9-herb combination, to assess metabolization and identify major compounds like flavonoids, caffeic acid derivatives, and triterpene glycosides. UHPLC-HRMS/MS has also been employed for target analysis of fractions collected from counter-current chromatography, demonstrating its utility in analyzing separated natural products. These applications highlight the suitability of UHPLC-HRMS for the comprehensive analysis and metabolite profiling of matrices containing compounds like this compound.

Application of Nuclear Magnetic Resonance (NMR) for In Situ Analysis and Metabolite Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in natural product chemistry for the unambiguous identification and structural elucidation of isolated compounds. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied to determine the complete structures of sesquiterpene lactones from Ferula species, including this compound. nih.gov

NMR analysis provides detailed information about the connectivity of atoms, functional groups, and the stereochemistry of a molecule. Techniques such as ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC, and NOESY are used in combination to assign signals and build a comprehensive picture of the molecular structure. For instance, NMR spectra have been crucial in the identification of known guaiane-type sesquiterpene lactones, including this compound, by comparison with literature data. nih.gov

Beyond structural elucidation of isolated compounds, NMR is also applied in metabolomics for the direct analysis of complex biological and plant extracts. This approach, often referred to as NMR-based metabolite profiling, allows for the simultaneous detection and quantification of multiple metabolites in a relatively non-destructive manner. While "in situ analysis" in the context of living systems might be less common for solid plant tissues, NMR techniques can be applied to analyze extracts or even semi-solid samples to understand their metabolic composition. Metabolite profiles obtained by 1D and 2D NMR can be evaluated using multivariate data analysis to compare samples and identify characteristic chemical constituents. LC-NMR is also mentioned as a technique used for metabolic profiling, offering the combined separation power of liquid chromatography with the structural information from NMR.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Interaction Studies

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations within a compound. These techniques can be used to confirm the presence of specific chemical moieties and gain insights into the conformation and interactions of molecules.

Infrared (IR) spectroscopy, including FTIR, has been utilized in the structural characterization of compounds isolated from Ferula species. The IR spectrum can indicate the presence of characteristic functional groups such as hydroxyl groups, carbonyl groups (including those in lactones and unsaturated ketones), and double bonds, which are typical features of sesquiterpene lactones like this compound.

While Raman spectroscopy is a complementary vibrational technique that can provide different information compared to IR, particularly regarding non-polar bonds and skeletal vibrations, direct mentions of its application specifically for this compound analysis were not prominent in the provided search results. Raman spectroscopy is generally used in various analytical contexts, including for peak modelling in chromatography, but its specific application for conformational or interaction studies of this compound requires further dedicated research. However, the principle of vibrational spectroscopy remains relevant for understanding the molecular characteristics of such compounds.

Advanced Hyphenated Techniques for Qualitative and Quantitative Analysis in Research (e.g., GC-MS, LC-NMR)

Advanced hyphenated techniques combine the separation power of chromatography with the detection capabilities of spectroscopy or mass spectrometry, offering comprehensive analytical platforms for complex samples. GC-MS and LC-MS are widely used for both qualitative identification and quantitative analysis of natural products. LC-NMR, as mentioned earlier, combines liquid chromatography with NMR spectroscopy for online separation and structural analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly applied for the analysis of volatile and semi-volatile compounds, such as those found in essential oils. Studies on Ferula communis essential oils have utilized GC-MS to identify numerous compounds, including monoterpenes and oxygenated sesquiterpenes. While this compound is a sesquiterpene lactone and may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is a standard technique for analyzing other compound classes present in Ferula extracts.

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), including LC-MS/MS, is highly suitable for the analysis of less volatile and more polar compounds like sesquiterpene lactones. LC-MS techniques have been used for the identification of sesquiterpene lactones from Ferula species, often in conjunction with NMR. This hyphenated approach allows for the separation of isomers and closely related compounds by LC before their detection and structural characterization by MS.

LC-NMR is another powerful hyphenated technique that provides online separation by LC followed by structural elucidation using NMR. This is particularly useful for analyzing complex mixtures where isolating individual components for off-line NMR analysis is challenging or time-consuming. LC-NMR has been applied in metabolic profiling studies of plant extracts, demonstrating its capability to provide detailed structural information on separated metabolites. While the provided snippets mention LC-NMR in the context of metabolic profiling and comparison with LC-MS, a specific application directly detailing this compound analysis by LC-NMR was not found. However, its general utility for analyzing complex natural product mixtures makes it a relevant advanced technique for potential this compound research.

These advanced analytical methods, often used in combination, are essential for the comprehensive research of this compound and other bioactive compounds in complex biological and plant matrices, enabling their discovery, identification, and contributing to a deeper understanding of their presence and roles.

Future Directions and Emerging Research Avenues for Olgoferin in Academic Inquiry

Integration of Omics Technologies in Olgoferin Biosynthesis and Mechanism Research

The advent of "omics" technologies—genomics, proteomics, and metabolomics—offers a powerful, systems-biology approach to unraveling the complexities of natural product biosynthesis and their mechanisms of action. For a novel compound like this compound, integrating these technologies would be a critical first step in its scientific exploration.

Genomics: The initial focus would be on identifying the producing organism, whether it be a plant, fungus, or bacterium. Whole-genome sequencing of this organism would be paramount. This would allow for the identification of the biosynthetic gene cluster (BGC) responsible for producing this compound. Bioinformatic tools could then be used to predict the enzymatic steps involved in its synthesis.

Proteomics: This would involve analyzing the entire protein complement of the producing organism under different conditions to identify the enzymes actively involved in the this compound biosynthetic pathway. Techniques such as mass spectrometry-based proteomics could compare protein expression profiles between high- and low-producing strains, providing direct evidence for the roles of specific enzymes.

Metabolomics: By analyzing the complete set of small-molecule metabolites, researchers could identify precursors, intermediates, and degradation products of the this compound pathway. This would provide a dynamic view of the metabolic network and help to elucidate the complete biosynthetic route.

| Technology | Application in this compound Research | Potential Insights |

| Genomics | Sequencing the genome of the producing organism. | Identification of the biosynthetic gene cluster (BGC) for this compound. |

| Proteomics | Analyzing the protein expression of the producing organism. | Identification of the specific enzymes involved in this compound biosynthesis. |

| Metabolomics | Profiling the small-molecule metabolites. | Elucidation of the complete biosynthetic pathway, including precursors and intermediates. |

Exploration of Novel Biological Targets and Mechanisms Beyond Current Findings

Assuming preliminary studies have identified an initial biological activity for this compound, the next phase of research would be to broaden the understanding of its molecular interactions. This involves moving beyond the primary target to uncover the full spectrum of its cellular effects.

A key approach would be to use chemical proteomics, where a modified version of this compound is used as a "bait" to pull down its interacting proteins from cell lysates. These interacting proteins can then be identified by mass spectrometry, revealing potential new biological targets. Furthermore, computational approaches, such as molecular docking and simulations, could be employed to predict potential off-target interactions and guide further experimental validation.

Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation

To gain a deeper understanding of this compound's mechanism of action in a physiologically relevant context, the development of advanced cellular models is essential.

Organoids: These are three-dimensional cell cultures that mimic the structure and function of specific organs. Using organoids derived from relevant tissues would allow researchers to study the effects of this compound in a more complex and realistic environment than traditional two-dimensional cell cultures.

Microfluidic Systems: Also known as "organ-on-a-chip" technology, these devices can simulate the physiological environment of human organs, including blood flow and mechanical cues. They would enable the study of this compound's effects on interconnected organ systems, providing insights into its systemic effects and potential for multi-organ interactions.

Interdisciplinary Research Collaborations in Natural Product Chemical Biology and Drug Discovery (Preclinical Stage)

The journey of a natural product from discovery to a potential therapeutic is a long and complex process that necessitates a collaborative, interdisciplinary approach.

Natural Product Chemistry: Experts in this field would be crucial for the isolation, purification, and structural elucidation of this compound and its analogs from the source organism. They would also be responsible for developing synthetic routes to produce the compound in larger quantities for further testing.

Chemical Biology: Chemical biologists would focus on designing and synthesizing chemical probes based on the this compound scaffold. These probes would be invaluable tools for identifying its biological targets and elucidating its mechanism of action.

Drug Discovery: This would involve a concerted effort from pharmacologists, toxicologists, and medicinal chemists to evaluate the therapeutic potential of this compound. This preclinical stage would involve assessing its efficacy in animal models of disease, understanding its pharmacokinetic and pharmacodynamic properties, and evaluating its safety profile.

| Discipline | Role in this compound Research | Key Activities |

| Natural Product Chemistry | Isolation, purification, and synthesis. | Structure elucidation, development of synthetic routes. |

| Chemical Biology | Design of chemical probes. | Target identification, mechanism of action studies. |

| Drug Discovery (Preclinical) | Evaluation of therapeutic potential. | Efficacy studies in animal models, pharmacokinetic and safety profiling. |

Q & A

Q. What criteria should govern the inclusion of this compound data in meta-analyses?

- Methodological Answer : Inclusion criteria must prioritize peer-reviewed studies with full experimental transparency (e.g., raw spectra in Supplemental Information) . Data extraction should account for measurement uncertainty (e.g., confidence intervals in IC values) and methodological heterogeneity (e.g., in-vivo vs. in-vitro models) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.